molecular formula C10H11FN4O2S2 B1422250 N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide CAS No. 1199215-80-9

N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide

Cat. No.: B1422250
CAS No.: 1199215-80-9
M. Wt: 302.4 g/mol
InChI Key: FYTCPTRMIRDIAO-UHFFFAOYSA-N
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Description

Chemical Structure: This compound consists of a 4-fluorobenzenesulfonamide group connected via an ethyl linker to a 5-amino-1,3,4-thiadiazole ring. Its molecular formula is C₁₀H₁₁FN₄O₂S₂, with a molecular weight of 329.36 g/mol ().

Synthesis and Availability: The compound (CAS 1199215-80-9) is listed by suppliers like Combi-Blocks with 95% purity but is marked as discontinued by CymitQuimica (). Its synthesis likely involves coupling 4-fluorobenzenesulfonyl chloride with 2-(5-amino-1,3,4-thiadiazol-2-yl)ethylamine, analogous to methods described for related sulfonamides ().

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTCPTRMIRDIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157447
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-80-9
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with appropriate halides under acidic conditions. The resulting thiadiazole intermediate is then further reacted with ethylamine and fluorobenzenesulfonyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Large-scale reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including N-[2-(5-amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide, as promising anticancer agents. The incorporation of the 1,3,4-thiadiazole scaffold has been shown to enhance cytotoxicity against various cancer cell lines. For instance, compounds based on the 5-(4-chlorophenyl)-1,3,4-thiadiazole structure exhibited significant antitumor activity in MCF-7 and HepG2 cell lines with IC50 values indicating potent effects (IC50 values ranging from 2.32 µg/mL to 26.12 µg/mL depending on structural modifications) .

Anticonvulsant Properties

The anticonvulsant potential of thiadiazole derivatives has been extensively studied. For example, a related compound demonstrated effective protection in seizure models (e.g., MES and PTZ tests), showing a therapeutic index significantly higher than traditional anticonvulsants like valproic acid . The mechanism of action is believed to involve modulation of GABAergic pathways and voltage-gated ion channels .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. A systematic approach to synthesizing this compound includes:

  • Step 1: Formation of the thiadiazole core through cyclization reactions involving thiosemicarbazide.
  • Step 2: Substitution reactions to introduce the ethyl group and fluorobenzene moiety.

Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Efficacy

A study conducted by researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxic activity against several cancer cell lines. The results indicated that modifications at the 5-position of the thiadiazole ring significantly influenced antiproliferative activity. For instance, introducing electron-withdrawing groups like chlorine enhanced activity compared to unsubstituted analogs .

Anticonvulsant Activity Evaluation

In another study focusing on anticonvulsant properties, derivatives were tested in animal models using both MES and PTZ methods. The compound exhibited a notable protective effect against induced seizures with an LD50 value indicating a favorable safety profile compared to existing treatments .

Summary Table of Key Findings

ApplicationKey FindingsReferences
AnticancerSignificant cytotoxicity against MCF-7 and HepG2 cell lines (IC50: 2.32 - 26.12 µg/mL)
AnticonvulsantEffective in MES and PTZ models; higher therapeutic index than valproic acid
SynthesisMulti-step synthesis confirmed by NMR/IR; structural modifications enhance activity

Mechanism of Action

The mechanism by which N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Group

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties
Target Compound 4-Fluoro 1199215-80-9 329.36 Enhanced lipophilicity; potential metabolic stability
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-methylbenzenesulfonamide 4-Methyl 1199215-79-6 325.42 Electron-donating methyl group increases hydrophobicity
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-methoxybenzenesulfonamide 4-Methoxy 1199215-77-4 341.39 Methoxy group introduces polarity; may reduce membrane permeability
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-nitrobenzenesulfonamide 4-Nitro 1199215-83-2 329.36 Strong electron-withdrawing nitro group; may affect reactivity

Key Observations :

  • Fluoro vs. Methyl : The fluorine atom in the target compound likely improves metabolic stability compared to the methyl group, which is bulkier and more electron-donating .

Modifications to the Thiadiazole Moiety

Compound Name Thiadiazole Modification Key Features
N-(2-((5-Amino-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-methylphenyl)acetamide () Difluoromethyl substitution X-ray data confirms planar thiadiazole ring; enhanced steric effects may hinder binding
N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide () Additional thiadiazole-thioethyl chain Increased molecular complexity; possible use in multivalent interactions

Key Observations :

  • Extended Thiadiazole Chains (): Such derivatives may exhibit improved binding avidity due to multivalent interactions but face challenges in synthetic scalability .

Replacement of Sulfonamide with Alternative Functional Groups

Compound Name Functional Group Key Differences
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]benzamide () Benzamide Lacks sulfonamide’s hydrogen-bonding capacity; reduced acidity
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide () Thioacetamide Sulfur-rich structure may enhance metal chelation but increase toxicity risks

Key Observations :

  • Benzamide Analogs (): These compounds forfeit the sulfonamide’s ability to participate in ionic interactions, which is critical in many enzyme-binding pockets .

Biological Activity

N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy. This article synthesizes current research findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C10H11FN4O2S2C_{10}H_{11}FN_{4}O_{2}S_{2}, indicating the presence of a sulfonamide group and a thiadiazole ring, which are often associated with biological activity. The fluorine atom may enhance the compound's lipophilicity and bioavailability.

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant anticancer properties.

In Vitro Studies

In various studies, the compound has been tested against several cancer cell lines:

  • Cytotoxicity Assays : The compound demonstrated moderate to high cytotoxicity against human lung cancer cell lines (e.g., A549 and HCC827) using MTT assays. For instance, IC50 values ranged from 0.28 to 5.13 μM depending on the specific derivative tested .
  • Mechanism of Action : The anticancer activity is believed to be mediated through inhibition of key enzymes involved in cancer cell metabolism. For example, some thiadiazole derivatives have been shown to inhibit kidney-type glutaminase (GLS), which is crucial for tumor growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by their structural modifications. Key findings include:

  • Substituent Effects : The nature of substituents on the thiadiazole ring affects the potency against cancer cells. For instance, compounds with electron-withdrawing groups (like fluorine) tend to exhibit enhanced activity compared to those with electron-donating groups .
  • Comparative Activity : In comparative studies with other derivatives, this compound showed promising results against various cancer types, outperforming many traditional chemotherapeutics in selectivity and potency .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:

  • Testing Against Bacteria : Preliminary studies suggest that it exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Lung Cancer : A study involving A549 cell lines revealed that treatment with this compound led to significant apoptosis in cancer cells while sparing normal fibroblast cells .
  • Antimicrobial Efficacy : In a comparative analysis of various thiadiazole derivatives, this compound showed superior antimicrobial activity with lower toxicity profiles compared to standard antibiotics .

Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (μM)Notes
AnticancerA549 (lung cancer)0.28Significant cytotoxicity observed
AnticancerHCC8275.13Moderate cytotoxicity
AntimicrobialStaphylococcus aureusNot specifiedEffective against Gram-positive bacteria
AntimicrobialEscherichia coliNot specifiedEffective against Gram-negative bacteria

Q & A

Basic: What are the common synthetic routes for preparing N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide?

The synthesis of thiadiazole derivatives typically involves cyclization reactions. A key step is the formation of the 1,3,4-thiadiazole ring via condensation of thiosemicarbazides with carboxylic acid derivatives or isothiocyanates. For example, in a similar compound, N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide was synthesized by reacting benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, followed by cyclization . Adapting this method, the target compound could be synthesized by introducing a 4-fluorobenzenesulfonamide group via nucleophilic substitution or coupling reactions. Reaction optimization (e.g., temperature, solvent, catalyst) is critical for yield improvement.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

1H/13C NMR and FT-IR are essential for confirming functional groups and connectivity. For instance, in analogous compounds:

  • NH₂ protons appear as singlets near 7.28 ppm in 1H NMR .
  • C=O and S=O groups show stretches at 1652–1666 cm⁻¹ and 1160–1200 cm⁻¹, respectively, in FT-IR .
  • X-ray crystallography (using software like SHELXL or WinGX ) provides definitive structural validation. A related thiadiazole derivative’s crystal structure was resolved to confirm bond angles and packing motifs .

Advanced: How can researchers design cytotoxicity assays to evaluate this compound’s anticancer potential?

A standardized approach involves:

  • Cell lines : Use cancer cell lines (e.g., MCF-7, HeLa) and normal cells for selectivity assessment.
  • MTT assay : Measure mitochondrial activity post-treatment (e.g., 24–72 hours) to determine IC₅₀ values .
  • Mechanistic studies : Combine with flow cytometry (apoptosis detection) and Western blotting (e.g., caspase-3 activation). For example, a thiadiazole derivative showed cytotoxicity via pro-apoptotic pathways with IC₅₀ values of 8–12 µM .

Advanced: What computational strategies are recommended for studying its interactions with biological targets?

  • Molecular docking : Use tools like AutoDock Vina to predict binding affinity to enzymes (e.g., glutaminase , a cancer metabolism target). The thiadiazole-containing inhibitor BPTES binds to glutaminase via hydrogen bonds and hydrophobic interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR modeling : Correlate substituent effects (e.g., fluorophenyl groups) with activity using descriptors like logP and polar surface area .

Advanced: How should contradictory biological activity data be resolved?

Contradictions may arise from assay variability or structural analogs. Strategies include:

  • Dose-response validation : Replicate experiments across multiple labs.
  • Structural tweaks : Compare activity of derivatives (e.g., 4-fluoro vs. 4-methyl benzenesulfonamide groups). For example, N-(5-ethyl-thiadiazol-2-yl)acetamide derivatives showed higher cytotoxicity than methyl analogs due to enhanced lipophilicity .
  • Off-target profiling : Use kinase panels or proteomics to identify unintended interactions.

Basic: What are the key considerations for optimizing solubility and stability?

  • Solubility : Introduce polar groups (e.g., sulfonamide) or use co-solvents (DMSO/PBS mixtures).
  • Stability : Perform HPLC-MS stability assays under physiological pH (7.4) and temperature (37°C). Thiadiazoles with electron-withdrawing groups (e.g., -F) often exhibit enhanced stability .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

  • Twinned data refinement : Use SHELXL ’s TWIN/BASF commands for challenging crystals .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking). A related compound’s X-ray structure revealed a planar thiadiazole ring with a 5° deviation, critical for activity .

Advanced: What methodologies are used to study its pharmacokinetic properties?

  • In vitro ADME :
    • Plasma protein binding : Equilibrium dialysis.
    • Metabolic stability : Incubate with liver microsomes and analyze via LC-MS.
  • In silico predictions : Tools like SwissADME estimate bioavailability (%F) and blood-brain barrier permeability.

Basic: How can researchers validate the purity of synthesized batches?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity >95% is typical for pharmacological studies.
  • Elemental analysis : Compare experimental vs. theoretical C/H/N/S values. For example, a thiadiazole derivative showed 49.79% C (calc.) vs. 50.00% (found) .

Advanced: What strategies enhance selectivity for target enzymes over homologous proteins?

  • Structural alignment : Compare active sites of target vs. homologs (e.g., COX-1 vs. COX-2 ).
  • Fragment-based design : Introduce substituents that fit target-specific pockets. A fluorobenzenesulfonamide group improved selectivity for carbonic anhydrase IX over II in a related study .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide

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